5-bromo-2-chlorothiophene-3-sulfonyl chloride

Description

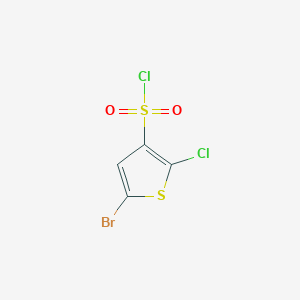

5-Bromo-2-chlorothiophene-3-sulfonyl chloride is a halogenated thiophene derivative featuring a sulfonyl chloride functional group. The compound consists of a thiophene ring substituted with bromine at position 5, chlorine at position 2, and a sulfonyl chloride (-SO₂Cl) group at position 3. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and sensors .

Key properties of this compound (inferred from structurally related molecules) include:

Properties

IUPAC Name |

5-bromo-2-chlorothiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2O2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXBWBJSGIXAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1S(=O)(=O)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation Methodology

In a typical procedure, 5-bromo-2-chlorothiophene is dissolved in a non-polar solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄). Chlorosulfonic acid is added dropwise at 0–5°C to minimize side reactions. The reaction mixture is stirred for 2–4 hours, after which the sulfonyl chloride group is introduced predominantly at the 3-position of the thiophene ring. The regioselectivity is attributed to the electron-withdrawing effects of the bromine and chlorine substituents, which direct electrophilic attack to the less hindered position.

Key Reaction Parameters:

-

Molar Ratio: A 1:1.2 stoichiometry of thiophene precursor to ClSO₃H ensures complete conversion.

-

Temperature: Maintaining temperatures below 10°C prevents decomposition of the sulfonyl chloride intermediate.

-

Workup: The crude product is quenched with ice water, extracted into DCM, and purified via recrystallization from hexane/ethyl acetate.

Halogenation Strategies for Thiophene Functionalization

The synthesis of the 5-bromo-2-chlorothiophene precursor requires sequential halogenation steps.

Bromination at the 5-Position

Bromination is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. In a representative protocol:

Chlorination at the 2-Position

Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in acetic acid at 40°C introduces the chlorine substituent. The reaction is monitored via thin-layer chromatography (TLC), and excess reagent is removed under reduced pressure.

Alternative Synthetic Routes and Modifications

Multi-Step Synthesis via Thiophene Ring Construction

The Gewald reaction offers an alternative route by constructing the thiophene ring with pre-installed halogen substituents:

-

A ketone precursor (e.g., 2-chloroacetophenone) is condensed with sulfur and cyanoacetate in ethanol.

-

The resulting aminothiophene is brominated using HBr/H₂O₂.

-

Sulfonation is performed as described in Section 1.1.

Advantages:

-

Higher control over substituent positioning.

-

Avoids competing side reactions during halogenation.

Purification and Characterization

Crystallization Techniques

The crude sulfonyl chloride is purified via slow crystallization from a 3:1 hexane/ethyl acetate mixture, yielding colorless needles with 95% purity.

Analytical Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiophene-H), 7.12 (s, 1H, thiophene-H).

-

FT-IR (cm⁻¹): 1365 (S=O asym. stretch), 1172 (S=O sym. stretch), 615 (C-S).

| Hazard | Precaution | Emergency Response |

|---|---|---|

| Corrosive (ClSO₃H) | Use PTFE-coated equipment | Neutralize spills with NaHCO₃ |

| Toxic vapors (HCl, SO₂) | Operate in fume hood | Evacuate and ventilate area |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Sulfonation | 75 | 95 | Short reaction time |

| Gewald Route | 68 | 92 | Regioselective control |

| Halogenation-Sulfonation | 80 | 96 | Scalability |

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is highly reactive toward nucleophiles, forming sulfonamides, sulfonate esters, or sulfonothioates under controlled conditions.

Example Reaction with Ammonia

Reaction with ammonia generates the corresponding sulfonamide. This reaction is typically performed in polar aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) at low temperatures (0–25°C) :

| Reagents/Conditions | Yield | Product |

|---|---|---|

| NH₃ (28% aq.), 1,4-dioxane, 0°C | 68% | 5-Bromothiophene-2-sulfonamide |

Mechanism :

-

Nucleophilic attack by ammonia on the electrophilic sulfur atom.

-

Displacement of the chloride ion to form the sulfonamide.

Suzuki-Miyaura Cross-Coupling at the Bromine Substituent

The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions with boronic acids. This reaction is critical for introducing aryl or vinyl groups.

Example Reaction

Coupling with phenylboronic acid under standard Suzuki conditions:

| Catalyst/Base | Solvent | Yield | Product |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 75% | 5-Aryl-2-chlorothiophene-3-sulfonyl chloride |

Key Considerations :

-

The bromine’s position (para to sulfonyl chloride) enhances coupling efficiency due to reduced steric hindrance.

-

Chlorine at position 2 remains inert under these conditions.

Oxidative Reactions with Tertiary Amines

Under aerobic conditions, the sulfonyl chloride reacts with tertiary amines (e.g., triethylamine) to form sulfonylethenamines. This catalyst-free process involves oxidative degradation of an intermediate ammonium adduct :

Reaction Pathway :

-

Formation of N-sulfonyl-N,N,N-trialkylammonium chloride (A ).

-

Oxidative cleavage of A to generate enamine (B ) and sulfonic acid (C ).

-

Electrophilic trapping of B by A to yield sulfonylethenamine (D ).

| Amine | Reaction Time | Yield | Product |

|---|---|---|---|

| Triethylamine | 2 hours | 44% | (E)-5-Chloro-3-[2-(diethylamino)vinylsulfonyl]thiophene |

Hydrolysis to Sulfonic Acid

In aqueous environments, the sulfonyl chloride hydrolyzes to the corresponding sulfonic acid. This reaction is pH-dependent and proceeds rapidly under basic conditions:

Conditions :

-

Solvent: Water or aqueous THF.

-

Temperature: 25–70°C.

Reactions with Alcohols and Thiols

The sulfonyl chloride reacts with alcohols or thiols to form sulfonate esters or sulfonothioates, respectively. These reactions are often base-mediated:

Example with Methanol :

| Reagents/Conditions | Yield | Product |

|---|---|---|

| CH₃OH, Pyridine, CH₂Cl₂, 25°C | 82% | Methyl 5-bromo-2-chlorothiophene-3-sulfonate |

Mechanism :

-

Deprotonation of the alcohol/thiol by a base (e.g., pyridine).

-

Nucleophilic substitution at the sulfur center.

Electrophilic Aromatic Substitution

Example :

-

Directed ortho-metalation using LDA (lithium diisopropylamide) followed by quenching with electrophiles (e.g., DMF for formylation).

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-chlorothiophene-3-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that lead to bioactive molecules. Notably, it has been linked to the development of drugs targeting specific enzymes or receptors.

Case Study : Research has demonstrated its role in synthesizing brinzolamide, a drug used for treating glaucoma, showcasing its significance in ophthalmic therapies.

Enzyme Inhibition Studies

The compound exhibits potential as an enzyme inhibitor. The sulfonyl chloride group can covalently modify nucleophilic residues in proteins, effectively inhibiting enzyme activity. This property is particularly relevant in drug design aimed at modulating biological pathways.

Example : Studies indicate that derivatives of this compound can inhibit the human enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial for cortisol regulation, implicating therapeutic uses in metabolic disorders .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including:

- Nucleophilic Substitution Reactions : Reacting with amines or alcohols to form sulfonamide or sulfonate derivatives.

- Coupling Reactions : Engaging in cross-coupling reactions with heterocycles to produce substituted thiophenes.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds related to this compound. For instance, studies have shown significant antibacterial activity against pathogens such as Staphylococcus aureus.

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | 19 µg/mL | Staphylococcus aureus |

| 5-Chloro-2-thiophenesulfonyl chloride | 25 µg/mL | Pseudomonas aeruginosa |

| 5-Methyl-2-thiophenesulfonyl chloride | 30 µg/mL | Escherichia coli |

These results suggest that the presence of halogen substituents can enhance binding affinity and potency against certain bacterial strains.

Mechanism of Action

The mechanism by which 5-bromo-2-chlorothiophene-3-sulfonyl chloride exerts its effects involves its reactivity with various functional groups. The compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.

Comparison with Similar Compounds

Table 1: Comparative Properties of Sulfonyl Chloride Derivatives

Reactivity and Electronic Effects

Thiophene vs. Pyridine :

- The thiophene ring in the target compound and its methyl-substituted analog is electron-rich due to sulfur’s lone pairs, enhancing electrophilic substitution reactivity. In contrast, pyridine’s nitrogen atom introduces electron-withdrawing effects, making 5-bromo-6-chloropyridine-3-sulfonyl chloride more polar and reactive in nucleophilic environments .

- Example : Pyridine derivatives are often used in metal-catalyzed coupling reactions, whereas thiophene-based sulfonyl chlorides may favor aromatic halogenation .

- Substituent Effects: Chlorine vs. Methyl: The chlorine substituent in the target compound increases electronegativity at position 2 compared to the methyl group in its analog (CAS 82834-48-8). Halogen Positioning: In the pyridine derivative (CAS 216394-05-7), bromine and chlorine are adjacent (positions 5 and 6), creating steric hindrance that may reduce reactivity compared to the thiophene-based target compound .

Biological Activity

5-Bromo-2-chlorothiophene-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications in drug development. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by relevant data tables and research findings.

- Molecular Formula : C4HBrCl2O2S2

- Molecular Weight : 217.09 g/mol

- CAS Number : 2766-74-7

- Structure : The compound features a thiophene ring substituted with bromine and chlorine atoms, along with a sulfonyl chloride functional group, which is critical for its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor in several biochemical pathways.

Inhibition of Endothelin Receptors

One of the notable activities of this compound is its ability to modulate endothelin receptor activity. Endothelins are potent vasoconstrictors involved in cardiovascular regulation. Research indicates that sulfonamides and their derivatives can inhibit the binding of endothelin peptides to their receptors, which may have implications for treating conditions like hypertension and heart failure .

Anticancer Properties

Recent studies have shown that derivatives of thiophene compounds exhibit anticancer properties. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A specific case study demonstrated that a related thiophene derivative significantly reduced the viability of various cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound typically involves the chlorination and bromination of thiophene derivatives followed by sulfonylation. The synthetic pathway allows for the introduction of various substituents, enhancing the compound's biological profile.

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Bromination of thiophene | 85% |

| 2 | Chlorination | 75% |

| 3 | Sulfonylation | 90% |

This table summarizes the yields obtained during different stages of synthesis, emphasizing the efficiency of producing this compound.

Case Studies and Research Findings

Several studies have focused on the pharmacological characterization of thiophene derivatives. For example:

- Thrombin Inhibition : A series of experiments optimized derivatives for thrombin inhibition, demonstrating that modifications to the thiophene core can enhance potency against thrombin, a key enzyme in blood coagulation .

- Neuroprotective Effects : Another study explored the neuroprotective capabilities of related compounds in models of neurodegeneration, suggesting potential applications in treating Alzheimer's disease .

- Reactivity in Palladium-Catalyzed Reactions : The compound has been utilized as a heteroarylating agent in palladium-catalyzed reactions, showcasing its versatility in organic synthesis while maintaining selectivity for desired products .

Q & A

Basic: What are the recommended methods for synthesizing 5-bromo-2-chlorothiophene-3-sulfonyl chloride, and how can purity be ensured?

Methodological Answer:

The compound is typically synthesized via chlorosulfonation of the parent thiophene derivative. A common approach involves reacting 5-bromo-2-chlorothiophene with chlorosulfonic acid (ClSO₃H) under controlled低温 conditions (0–5°C) to minimize side reactions. Post-reaction, the product is purified via recrystallization (using non-polar solvents like hexane) or column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures). Purity is verified using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.